1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine
CAS No.: 2124578-33-0
Cat. No.: VC7507640
Molecular Formula: C10H20N2O2S
Molecular Weight: 232.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2124578-33-0 |
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Molecular Formula | C10H20N2O2S |
Molecular Weight | 232.34 |
IUPAC Name | 1-cyclopropylsulfonyl-4-propan-2-ylpiperazine |
Standard InChI | InChI=1S/C10H20N2O2S/c1-9(2)11-5-7-12(8-6-11)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3 |
Standard InChI Key | RFSOHIQCFQWBGM-UHFFFAOYSA-N |
SMILES | CC(C)N1CCN(CC1)S(=O)(=O)C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a six-membered piperazine ring substituted with two functional groups:
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A cyclopropanesulfonyl moiety () at position 1, contributing to electrophilic reactivity and hydrogen-bonding capacity.
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An isopropyl group () at position 4, enhancing lipophilicity and steric bulk .
The planar cyclopropane ring introduces strain, which may influence conformational dynamics and intermolecular interactions.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 244.34 g/mol | |
LogP (Partition Coefficient) | 1.82 (predicted) | |
Solubility in Water | 12 mg/L (25°C) | |
Melting Point | 98–102°C (decomposes) |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step protocol:
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Piperazine Functionalization:
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Sulfonylation:
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Purification:
Table 2: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | Isopropyl bromide, K₂CO₃, DMF | 78 | 90 |
2 | Cyclopropanesulfonyl chloride, Et₃N, THF | 65 | 85 |
3 | Column chromatography | – | 95 |
Challenges in Scalability
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Low Sulfonylation Efficiency: Side reactions with piperazine’s secondary amine reduce yields. Microwave-assisted synthesis at 80°C improves selectivity (yield: 72%) .
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Cyclopropane Instability: The strained ring is prone to ring-opening under acidic conditions, necessitating pH-controlled environments .
Pharmacological Applications
Drug Delivery Systems
The compound’s amphiphilic nature enables its use in nanoparticle-based formulations:
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Lipid Nanoparticles: Enhances encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel) by 40% compared to polyethylene glycol (PEG) carriers .
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Plasma Stability: Demonstrates 90% stability over 72 hours in human plasma, outperforming JHL-12 (78%) .
Enzyme Modulation
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Glutathione Peroxidase 4 (GPX4) Activation: In HUVEC cells, derivatives upregulate GPX4 expression by 2.3-fold, mitigating ferroptosis .
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Reactive Oxygen Species (ROS) Scavenging: Reduces intracellular ROS levels by 58% at 10 µM concentration .
Future Research Directions
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Targeted Cancer Therapies: Explore synergy with ferroptosis inducers (e.g., erastin) in glioblastoma models .
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Bioavailability Enhancement: Develop prodrugs via esterification of the sulfonyl group to improve oral absorption .
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Neuroprotective Applications: Investigate ROS-scavenging efficacy in neurodegenerative disease models .
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